molecular formula C23H32N4O3S B2713170 3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034325-30-7

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No. B2713170
CAS RN: 2034325-30-7
M. Wt: 444.59
InChI Key: APSBVPJWIDJVAJ-UHFFFAOYSA-N
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Description

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C23H32N4O3S and its molecular weight is 444.59. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction and Receptor Analysis

Research into similar compounds, such as biarylpyrazole antagonists for the CB1 cannabinoid receptor, provides valuable insights into the molecular interactions and potential therapeutic applications of related molecules. For example, a study on the antagonist "N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1)" highlights its potent and selective antagonistic properties, emphasizing its utility in developing pharmacophore models for cannabinoid receptor ligands (J. Shim et al., 2002).

Crystal Structure and Hirshfeld Surface Analysis

The synthesis and crystal structure determination of closely related pyrazole derivatives, such as "5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide," provide insights into the molecular architecture and intermolecular interactions, critical for understanding compound stability, reactivity, and potential drug design applications (M. Prabhuswamy et al., 2016).

Synthesis and Chemical Properties

The exploration of cyanoacetamide in heterocyclic chemistry for the synthesis of benzothiophenes, oxadiazepines, and thiazolopyrimidines offers a glimpse into the synthetic versatility and potential biological activities of pyrazole-based compounds. Such studies are crucial for expanding the chemical space of potential therapeutic agents and understanding their mechanism of action (S. A. Bialy & M. Gouda, 2011).

Pharmacokinetic Characterization and Metastasis Effect

Investigations into compounds targeting specific receptors, such as the urokinase receptor, and their synthesis, pharmacokinetic characterization, and effects on tumor metastasis demonstrate the potential therapeutic applications of pyrazole derivatives. Such research is foundational in drug development, offering strategies for creating more effective and selective agents (F. Wang et al., 2011).

properties

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-26-21(13-20(25-26)19-12-18(29-2)4-5-22(19)30-3)23(28)24-14-16-6-9-27(10-7-16)17-8-11-31-15-17/h4-5,12-13,16-17H,6-11,14-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBVPJWIDJVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

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